molecular formula C11H19NO2 B13633877 8-Methyl-8-azaspiro[4.5]decane-1-carboxylic acid

8-Methyl-8-azaspiro[4.5]decane-1-carboxylic acid

Cat. No.: B13633877
M. Wt: 197.27 g/mol
InChI Key: LPCGFICDPZLKDD-UHFFFAOYSA-N
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Description

8-Methyl-8-azaspiro[45]decane-1-carboxylic acid is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro junction where a nitrogen atom is part of the ring system, making it an azaspiro compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-8-azaspiro[4.5]decane-1-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable amine with a cyclic ketone or aldehyde under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-8-azaspiro[4.5]decane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

8-Methyl-8-azaspiro[4.5]decane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Methyl-8-azaspiro[4.5]decane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-Azaspiro[4.5]decane-1-carboxylic acid, methyl ester
  • 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid
  • 8-Oxa-2-azaspiro[4.5]decane

Uniqueness

8-Methyl-8-azaspiro[45]decane-1-carboxylic acid stands out due to its specific substitution pattern and the presence of the carboxylic acid group

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

8-methyl-8-azaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C11H19NO2/c1-12-7-5-11(6-8-12)4-2-3-9(11)10(13)14/h9H,2-8H2,1H3,(H,13,14)

InChI Key

LPCGFICDPZLKDD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CCCC2C(=O)O)CC1

Origin of Product

United States

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